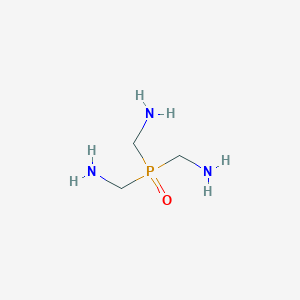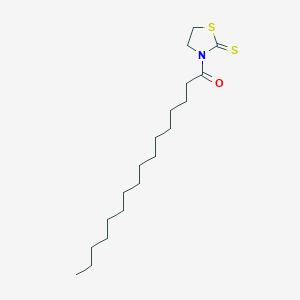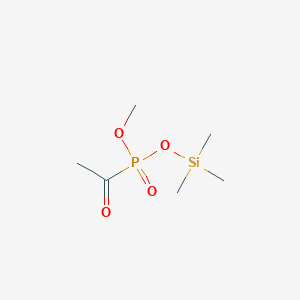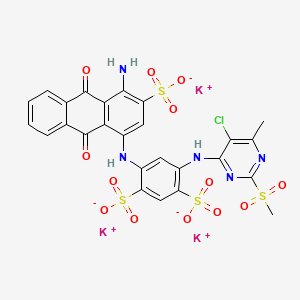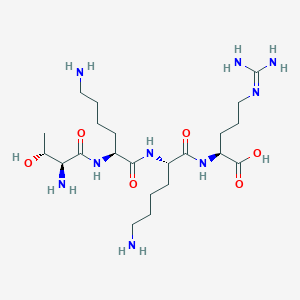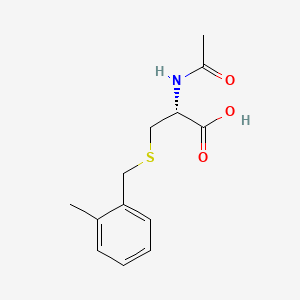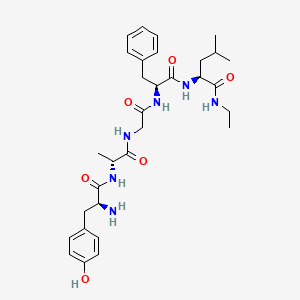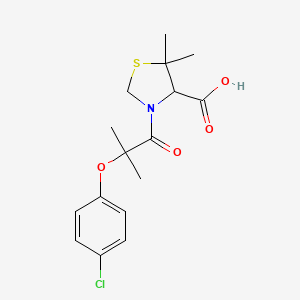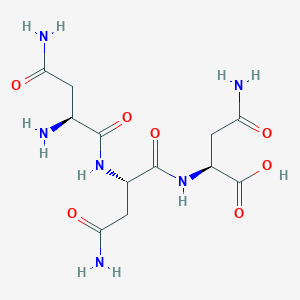![molecular formula C11H11NO2 B14458651 N-[2-(3-Oxoprop-1-en-1-yl)phenyl]acetamide CAS No. 72601-07-1](/img/structure/B14458651.png)
N-[2-(3-Oxoprop-1-en-1-yl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(3-Oxoprop-1-en-1-yl)phenyl]acetamide is an organic compound that belongs to the class of cinnamic acids and derivatives. These compounds are characterized by the presence of a benzene ring and a carboxylic acid group, forming 3-phenylprop-2-enoic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-[2-(3-Oxoprop-1-en-1-yl)phenyl]acetamide can be synthesized through a Claisen–Schmidt-type condensation reaction. This reaction involves the condensation of an aromatic aldehyde with an aromatic ketone in the presence of a base . The reaction typically proceeds under basic or neutral conditions and can yield the desired product in good yields.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(3-Oxoprop-1-en-1-yl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
N-[2-(3-Oxoprop-1-en-1-yl)phenyl]acetamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, including anti-inflammatory and analgesic properties.
Mecanismo De Acción
The mechanism of action of N-[2-(3-Oxoprop-1-en-1-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, leading to a reduction in the production of pro-inflammatory mediators. This inhibition is achieved through the binding of the compound to the active site of the enzyme, preventing substrate access and subsequent catalytic activity .
Comparación Con Compuestos Similares
N-[2-(3-Oxoprop-1-en-1-yl)phenyl]acetamide can be compared with other cinnamic acid derivatives. Similar compounds include:
Cinnamic acid: A simple derivative with a benzene ring and a carboxylic acid group.
Cinnamaldehyde: Contains an aldehyde group instead of an amide group.
Cinnamyl alcohol: Features an alcohol group in place of the amide group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity .
Propiedades
Número CAS |
72601-07-1 |
|---|---|
Fórmula molecular |
C11H11NO2 |
Peso molecular |
189.21 g/mol |
Nombre IUPAC |
N-[2-(3-oxoprop-1-enyl)phenyl]acetamide |
InChI |
InChI=1S/C11H11NO2/c1-9(14)12-11-7-3-2-5-10(11)6-4-8-13/h2-8H,1H3,(H,12,14) |
Clave InChI |
TZHPCIYFVAYBJO-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC=CC=C1C=CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-Chloro-3-(trifluoromethyl)phenyl]-L-valine](/img/structure/B14458578.png)
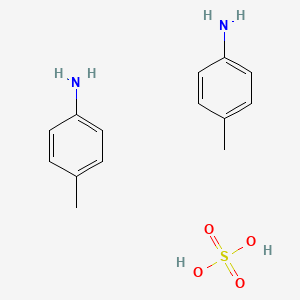
![2H-Inden-2-one, 1,3-bis[(4-azidophenyl)methylene]-1,3-dihydro-](/img/structure/B14458588.png)

